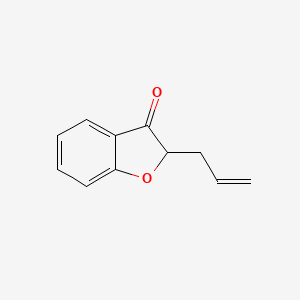

3(2H)-Benzofuranone, 2-(2-propenyl)-

Description

Historical Context and Evolution of Benzofuranone Chemistry

The study of benzofuran (B130515) chemistry dates back to the 19th century, with the initial isolation of the parent compound, benzofuran (also known as coumarone), from coal tar. wikipedia.org The related benzofuranone structures soon garnered attention as they were identified as core components of various natural products isolated from plants. nih.govresearchgate.net These natural compounds displayed a wide range of biological activities, spurring chemists to develop methods for their synthesis in the laboratory.

Early synthetic methods often involved the cyclization of substituted phenols. For instance, a common route to benzofuran-2(3H)-one involves the dehydration and condensation of o-hydroxyphenylacetic acid using a strong acid catalyst. google.com Over the decades, synthetic chemistry has evolved to provide more sophisticated and efficient pathways to the benzofuranone core. researchgate.net Modern methods include transition-metal-catalyzed reactions, such as the palladium-catalyzed synthesis from o-iodophenols and terminal acetylenes, and gold-catalyzed cycloisomerization of o-alkynyl phenols. nih.govresearchgate.net These advancements have enabled the regioselective and even asymmetric synthesis of complex benzofuranone derivatives, allowing for precise control over the final molecular structure. researchgate.netoregonstate.edu The ongoing development of synthetic routes reflects the enduring importance of the benzofuranone scaffold in medicinal chemistry and materials science. researchgate.netasianinstituteofresearch.org

Table 1: Physicochemical Properties of the Parent Compound, 3(2H)-Benzofuranone

| Property | Value | Unit | Source |

| Molecular Formula | C8H6O2 | Cheméo chemeo.com | |

| Molecular Weight | 134.13 | g/mol | Cheméo chemeo.com |

| Standard Gibbs free energy of formation (ΔfG°) | -20.99 | kJ/mol | Joback Calculated Property chemeo.com |

| Normal melting point (Tfus) | 374 | K | |

| Normal Boiling Point (Tboil) | 517.15 | K | Joback Calculated Property |

| CAS Number | 7169-34-8 | Cheméo chemeo.com |

This interactive table provides key data for the unsubstituted benzofuranone core.

Significance of the 2-(2-propenyl) Moiety in Advanced Organic Synthesis

The 2-(2-propenyl) group, commonly known as the allyl group, is a substituent of immense importance in organic chemistry. wikipedia.org Its structural formula, -CH2-CH=CH2, consists of a methylene (B1212753) bridge attached to a vinyl group. wikipedia.org This arrangement confers unique reactivity upon the molecule.

The carbon atom attached to the main structure (the allylic carbon) is sp3-hybridized, while being adjacent to sp2-hybridized carbons of the double bond. turito.com This proximity allows for electronic delocalization and stabilization of reactive intermediates, such as carbocations, carbanions, and free radicals, at the allylic position. curlyarrows.com This stabilization is a key reason why allylic compounds are often versatile intermediates in chemical reactions. fiveable.me

In the context of advanced synthesis, the allyl group serves several critical functions:

Reactive Handle for Elaboration: The double bond in the allyl group is susceptible to a wide array of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of new functional groups. wikipedia.org

Allylation Reactions: Allylation, the addition of an allyl group to a substrate, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org The presence of an allyl group on the benzofuranone scaffold, as in 3(2H)-Benzofuranone, 2-(2-propenyl)-, provides a site for further synthetic modifications.

Protecting Group: Allyl ethers are commonly used to protect alcohol functional groups due to their relative stability under many acidic and basic conditions. organic-chemistry.org They can be selectively removed under specific conditions, often using palladium catalysts, which makes them valuable in multi-step syntheses of complex molecules. organic-chemistry.org

The enhanced reactivity and synthetic versatility of the allyl group make its incorporation into the benzofuranone structure a strategic choice for creating libraries of complex molecules for further study. curlyarrows.comfiveable.me

Current Research Landscape and Future Directions for 3(2H)-Benzofuranone, 2-(2-propenyl)- Derivatives

While direct research on 3(2H)-Benzofuranone, 2-(2-propenyl)- is not extensively documented in publicly available literature, the current research landscape for related compounds provides a clear indication of its potential significance and future applications.

Research on benzofuranone derivatives is highly active, with a strong focus on their potential as therapeutic agents. Studies have shown that substituted benzofuranones can act as potent and selective inhibitors of various enzymes, such as monoamine oxidases (MAO) and alkaline phosphatases (AP). nih.govnih.gov For example, a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives were synthesized and found to be potent MAO-A and MAO-B inhibitors. nih.gov Similarly, 2-benzylidenebenzofuran-3(2H)-ones (aurones) have been identified as a new class of AP inhibitors. nih.gov Furthermore, other benzofuran derivatives have been investigated as dual PI3K/VEGFR-2 inhibitors for anticancer applications. nih.gov

The synthesis of α-allyl benzofuran-3(2H)-ones has been achieved through methods like the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This reaction has been used to create sterically hindered α-aryl-α-allyl benzofuran-3(2H)-ones with high enantioselectivity. researchgate.net

Table 2: Example of Asymmetric Synthesis of α-Aryl-α-allyl Benzofuran-3(2H)-one Derivatives

| Aryl Group | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Source |

| Phenyl | 1,4-Dioxane | 80 | 92 | ResearchGate researchgate.net |

| 2-Naphthyl | 1,4-Dioxane | 82 | 96 | ResearchGate researchgate.net |

| 2-Methylphenyl | 1,4-Dioxane | 85 | 94 | ResearchGate researchgate.net |

| 2,6-Dimethylphenyl | 1,4-Dioxane | 75 | 96 | ResearchGate researchgate.net |

This interactive table summarizes findings from a study on related allyl-substituted benzofuranones, highlighting the successful synthesis of these complex structures. researchgate.net

Future Directions:

The convergence of the biologically relevant benzofuranone core and the synthetically versatile allyl group suggests several promising future directions for 3(2H)-Benzofuranone, 2-(2-propenyl)- and its derivatives:

Target-Oriented Synthesis: The development of stereoselective synthetic routes to 3(2H)-Benzofuranone, 2-(2-propenyl)- is a crucial first step. This would provide access to enantiomerically pure material for biological evaluation.

Medicinal Chemistry Exploration: The compound could serve as a key intermediate. The allyl group can be functionalized to create a library of novel derivatives. These derivatives could then be screened for a wide range of biological activities, including as enzyme inhibitors, anticancer agents, or antibacterial compounds, leveraging the known pharmacological profiles of the benzofuranone class. nih.govnih.gov

Catalysis and Methodology Development: The unique structure of 2-allyl-3(2H)-benzofuranone could be used as a substrate to develop new catalytic transformations, exploring the reactivity of both the allyl group and the benzofuranone ring system.

Structure

3D Structure

Properties

CAS No. |

104034-51-7 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-prop-2-enyl-1-benzofuran-3-one |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-11(12)8-6-3-4-7-9(8)13-10/h2-4,6-7,10H,1,5H2 |

InChI Key |

DPFUGCZLCZLPRV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C(=O)C2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2h Benzofuranone, 2 2 Propenyl and Its Derivatives

Strategies for Benzofuranone Core Construction

The construction of the benzofuranone core is a pivotal step in the synthesis of a multitude of biologically active compounds. Various synthetic strategies have been developed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. This section will delve into several key cyclization reactions that have proven effective in the formation of the 3(2H)-benzofuranone ring system.

Cyclization Reactions in 3(2H)-Benzofuranone Synthesis

Cyclization reactions represent the most direct and common approach to the benzofuranone core. These methods typically involve the formation of the critical oxygen-carbon bond or a carbon-carbon bond of the five-membered ring in the final ring-closing step. The following subsections will detail specific catalytic and non-catalytic cyclization methodologies.

A flexible method for the synthesis of 3(2H)-benzofuranones involves the cycloisomerization of ortho-alkynyl phenols. This transformation can be achieved through both gold(I)-catalyzed and metal-free pathways, offering versatile options for chemists.

In the gold-catalyzed approach, a gold(I) catalyst, such as chloro(triphenylphosphine)gold(I), activates the alkyne moiety of the o-alkynyl phenol (B47542). This activation facilitates the intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, leading to the formation of the benzofuranone ring. The reaction is typically carried out in the presence of an oxidant, like Selectfluor, and an additive such as trifluoromethanesulfonic acid (TfOH) to enhance the catalytic activity. These reactions are generally performed at elevated temperatures, for instance, 70°C in acetonitrile (B52724), and provide moderate to good yields of the desired 2,2-disubstituted benzofuran-3(2H)-ones.

Interestingly, a metal-free alternative to this cycloisomerization has also been developed. This pathway often involves the treatment of benzofurans, which can be formed in situ from o-alkynyl phenols, with alcohols, acids, or water. In many cases, this metal-free approach can lead to higher yields of the corresponding benzofuranones compared to the gold-catalyzed method. The choice between the gold-catalyzed and metal-free route can depend on the specific substrate and the desired substitution pattern on the benzofuranone core.

Table 1: Gold(I)-Catalyzed Cycloisomerization of Substituted o-Alkynyl Phenols This table is interactive. Click on the headers to sort the data.

| Entry | R1 | R2 | Yield (%) |

|---|---|---|---|

| 1 | H | Me | 68 |

| 2 | H | t-Bu | 68 |

| 3 | OMe | Me | 57 |

| 4 | F | Me | 72 |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of benzofuranones. One notable NHC-catalyzed approach involves an intramolecular hydroacylation of unactivated alkynes. This methodology is often part of a cascade reaction sequence, leading to the formation of highly functionalized benzofuranone derivatives.

The reaction is initiated by the addition of the NHC to an aldehyde, generating a Breslow intermediate. This intermediate then undergoes a series of steps, including an intramolecular hydroacylation of a tethered alkyne, to ultimately form the benzofuranone ring. This strategy has been successfully applied to the synthesis of chiral 2,2-disubstituted benzofuran-3(2H)-ones with high yields and excellent enantioselectivities. The versatility of this method allows for the construction of complex molecular architectures from relatively simple starting materials.

A key advantage of NHC catalysis is the ability to achieve asymmetric synthesis by employing chiral NHCs. This has been demonstrated in the synthesis of α-phenyl benzofuran-3(2H)-one with high enantiomeric excess. The reaction conditions are typically mild, making this a valuable tool in the synthesis of biologically active molecules containing the benzofuranone scaffold.

Table 2: NHC-Catalyzed Synthesis of Chiral Benzofuran-3(2H)-ones This table is interactive. Click on the headers to sort the data.

| Entry | Substrate | Chiral NHC | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | o-alkynylbenzaldehyde | Triazolium salt A | 95 | 99 |

| 2 | o-alkynylbenzaldehyde | Triazolium salt B | 88 | 97 |

The synthesis of the benzofuranone core from benzene (B151609) diols and triols with halogenated acetonitriles is a plausible yet less commonly documented direct cyclization. However, the underlying chemical principles can be understood through the lens of the Houben-Hoesch reaction. The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from phenols and nitriles in the presence of a Lewis acid catalyst and hydrogen chloride.

In a hypothetical intramolecular adaptation of this reaction for benzofuranone synthesis, a benzene diol or triol could be functionalized with a halogenated acetonitrile, such as 2-chloroacetonitrile, at one of the hydroxyl groups to form an O-cyanomethyl ether. The subsequent acid-catalyzed intramolecular cyclization would then involve the nucleophilic attack of an adjacent hydroxyl group on the nitrile carbon, followed by hydrolysis of the resulting imine to yield the benzofuranone. The arene must be sufficiently electron-rich to facilitate the reaction, making polyhydroxylated benzenes suitable substrates.

While direct examples of this specific transformation for benzofuranone synthesis are not widely reported, the principles of the Houben-Hoesch reaction provide a strong conceptual basis for this synthetic strategy. The reaction would likely proceed via the formation of an imine intermediate, which upon aqueous workup, would hydrolyze to the corresponding ketone, in this case, the lactone of the benzofuranone.

The reaction is typically carried out at elevated temperatures, around 120°C, in a solvent such as 1,2-dichlorobenzene (DCB). organic-chemistry.org The presence of a Lewis acid, like aluminum chloride (AlCl3), and a protic acid, such as trifluoroacetic acid (TFA), can significantly increase the rate of benzofuranone formation. organic-chemistry.org The initial step is a Diels-Alder reaction between the 3-hydroxy-2-pyrone and the nitroalkene. scispace.com This is followed by the elimination of nitrous acid and a retro-Diels-Alder reaction to generate a phenol intermediate with a tethered ester group. scispace.com The final step is the acid-catalyzed intramolecular cyclization of this intermediate to afford the benzofuranone. organic-chemistry.org

This methodology offers excellent control over the substitution pattern of the resulting benzofuranone, as the substituents on both the 3-hydroxy-2-pyrone and the nitroalkene are incorporated into the final product in a predictable manner. acs.org

Table 3: Synthesis of Substituted Benzofuranones from 3-Hydroxy-2-pyrones and Nitroalkenes This table is interactive. Click on the headers to sort the data.

| Entry | 3-Hydroxy-2-pyrone Substituent | Nitroalkene Substituent | Product Substituent Pattern | Yield (%) |

|---|---|---|---|---|

| 1 | Unsubstituted | Methyl | 7-Methyl | 58 |

| 2 | 4-Methyl | Ethyl | 5,7-Dimethyl | 62 |

Palladium(II)-catalyzed oxidative cyclization of o-allylphenols provides a powerful and versatile route to the benzofuran (B130515) core. This transformation, often referred to as a Wacker-type cyclization, involves the intramolecular attack of the phenolic oxygen on the palladium-activated allyl group. The reaction is rendered catalytic by the use of a suitable reoxidant, which regenerates the active Pd(II) species from the Pd(0) formed during the cyclization.

Commonly employed catalytic systems include a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate (B1210297), in combination with a co-oxidant like copper(II) acetate and a source of chloride ions, such as lithium chloride. The reaction is often carried out in a polar aprotic solvent like aqueous dimethylformamide (DMF) and can proceed under mild conditions, even at room temperature. The presence of an oxidant is crucial for the catalytic turnover.

While this method is widely used for the synthesis of 2-methylbenzofurans, modifications to the substrate and reaction conditions can potentially lead to the formation of 3(2H)-benzofuranones. For instance, the use of an o-allylphenol bearing an appropriate substituent on the allyl chain could favor the formation of the ketone functionality upon cyclization and subsequent rearrangement or oxidation. This methodology represents an important tool for the construction of the benzofuran ring system due to its operational simplicity and the ready availability of the starting materials.

Table 4: Palladium(II)-Catalyzed Oxidative Cyclization of o-Allylphenols This table is interactive. Click on the headers to sort the data.

| Entry | Catalyst | Co-oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl2 | Cu(OAc)2/LiCl | aq. DMF | 25 | 90 |

| 2 | Pd(OAc)2 | Cu(OAc)2 | DMF | 100 | 85 |

Organocatalytic Cyclization Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures. In the context of benzofuranone synthesis, organocatalytic strategies often employ chiral organic molecules to catalyze key bond-forming reactions, establishing stereocenters with high fidelity.

One notable approach involves an enantioselective intramolecular double cyclization, which can construct the privileged cyclopenta[b]benzofuran scaffold. nih.gov This one-pot process may utilize a dual catalytic system, combining a Brønsted base (like quinine) and a N-heterocyclic carbene (NHC) catalyst. nih.govresearchgate.net The reaction proceeds through a cycle-specific enantioselective Michael addition followed by a benzoin condensation of ortho-substituted cinnamaldehydes, achieving moderate to good yields and excellent stereoselectivities. nih.gov

Furthermore, bifunctional organocatalysts, such as those incorporating a thiourea or squaramide moiety alongside a Brønsted base, are effective in activating both nucleophiles and electrophiles through non-covalent interactions like hydrogen bonding. beilstein-journals.org This dual activation is crucial for achieving high enantioselectivity in cyclization reactions. beilstein-journals.org For instance, the asymmetric allylic alkylation of benzofuran-3(2H)-ones has been accomplished using a bifunctional thiourea organocatalyst, leading to a series of 2,2-disubstituted benzofuranones with adjacent tetrasubstituted and tertiary stereocenters in good yields and stereoselectivities. researchgate.net Proline-based organocatalysts have also been successfully employed for the synthesis of arylidene benzofuranone intermediates via Aldol (B89426) condensation. dntb.gov.ua

Clay Catalysis and Microwave-Assisted Condensation Reactions

In pursuit of more sustainable and efficient synthetic protocols, clay catalysis combined with microwave irradiation has proven to be a highly effective method. This solvent-free approach aligns with the principles of green chemistry, often leading to shorter reaction times, cleaner reactions, and higher yields.

The condensation of benzofuran-3(2H)-one (also known as 3-coumaranone) with α,β-dicarbonyl compounds can be efficiently catalyzed by clays such as K10, KSF, or acid-treated Algerian clay. mdpi.comsciforum.net When an equimolar mixture of the reactants is adsorbed onto the clay and irradiated with microwaves, novel acylaurones are produced in good yields, typically around 80%. mdpi.comsciforum.net This method is advantageous as it proceeds under acidic conditions, which circumvents the benzylic rearrangement of the dicarbonyl compounds that can occur in a basic medium. sciforum.net The reaction is highly stereoselective, preferentially forming the more stable E-isomer. mdpi.comresearchgate.net

The effectiveness of microwave-assisted acid treatment on 2:1 clay minerals has been shown to significantly increase their specific surface area, which enhances their catalytic activity. mdpi.com

| Benzofuranone Reactant | Dicarbonyl Reactant | Catalyst | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 3-Coumaranone | Benzil | Clay K10 | 150 | 15 | 80 |

| 6-Hydroxybenzofuran-3(2H)-one | Benzil | Clay K10 | 150 | 10 | 75 |

| 6-Methoxybenzofuran-3(2H)-one | Benzil | Clay K10 | 150 | 10 | 78 |

| 3-Coumaranone | 4,4'-Dimethylbenzil | Clay K10 | 150 | 15 | 82 |

Functionalization and Derivatization of the Benzofuranone Scaffold

Once the core benzofuranone ring system is synthesized, its functionalization and derivatization are crucial for creating a diverse range of compounds with varied properties.

Asymmetric Synthetic Routes

Creating chiral centers, particularly quaternary stereocenters, on the benzofuranone scaffold is of great interest. Asymmetric synthesis provides the means to control the three-dimensional arrangement of atoms, which is critical for biological activity.

Various asymmetric strategies have been developed. For example, asymmetric allylboration using chiral allyldialkylboranes allows for the enantioselective synthesis of homoallylic alcohols from ketones. york.ac.uk This method has been applied to various ketone types, including aliphatic and aromatic ketones, to produce tertiary homoallylic alcohols, although with varying degrees of enantiomeric excess (ee). york.ac.uk Another approach is the organocatalytic asymmetric allylic alkylation of benzofuran-3(2H)-ones with reagents like nitroallylic acetates, which utilizes a bifunctional thiourea organocatalyst to achieve good stereoselectivities via an SN2′ substitution mechanism. researchgate.net

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a particularly powerful and versatile method for generating enantioenriched compounds bearing quaternary carbon stereocenters. researchgate.netnih.gov The reaction typically involves the palladium-catalyzed ionization of an allyl ester, followed by the extrusion of carbon dioxide to form a lactam enolate in situ. nih.gov This enolate then recombines with the electrophilic Pd-π-allyl complex, converting racemic starting materials into enantiomerically enriched products with high yield and enantiomeric excess. nih.gov

This methodology has been successfully applied to benzofuran-3(2H)-one-derived α-aryl-β-keto esters. researchgate.net The use of chiral ligands, such as Trost-type bisphosphine ligands, is critical for inducing asymmetry. thieme-connect.de For instance, the (R,R)-ANDEN phenyl Trost ligand has been employed to synthesize sterically hindered α-aryl-α-allyl benzofuran-3(2H)-ones in moderate to high yields and with enantioselectivities of up to 96% ee. researchgate.net The choice of ligand can significantly impact the reaction's outcome; studies have shown that ligands with chiral cyclohexane scaffolds can offer substantial improvements in enantioselectivity over original Trost ligands. thieme-connect.de

| Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| L4 (R = tBu) | Benzofuran | 95 | 62 |

| L8 | Benzofuran | 86 | 4 |

| L12 | Benzofuran | - | 65 |

| L19 | Benzofuran 19a | - | 79 |

| L25 | Aryl-substituted Benzofurans | Identified as the best ligand |

Arylation Reactions utilizing Aryllead(IV) Reagents

The introduction of aryl groups onto the benzofuranone scaffold is a key transformation for synthesizing a variety of derivatives. While direct C-H arylation of benzofurans using reagents like aryl halides or triarylantimony difluorides is a well-established method for creating 2-arylbenzofurans nih.gov, the arylation at other positions often requires pre-functionalization.

A mild and effective method for installing aryl groups involves the use of aryllead(IV) triacetate reagents. researchgate.net This methodology has been used to prepare α-aryl-β-keto allyl ester substrates derived from benzofuran-3(2H)-one. These arylated intermediates are then subjected to reactions like the Pd-catalyzed DAAA to generate α-aryl-α-allyl benzofuran-3(2H)-ones. researchgate.net This two-step sequence demonstrates the utility of aryllead reagents in the synthesis of complex benzofuranone derivatives. researchgate.net

Electrophilic Substitution and Aldol Condensation for Novel Benzofuranone Derivatives

The α-carbon to the carbonyl group in 3(2H)-benzofuranone is nucleophilic in its enol or enolate form, making it susceptible to electrophilic attack. msu.edu This reactivity is harnessed in Aldol-type reactions to form new carbon-carbon bonds. msu.edumasterorganicchemistry.com

The Aldol condensation is a fundamental transformation where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to yield a conjugated enone. rsc.orgvanderbilt.edu A specific variant, the Claisen-Schmidt condensation, involves the reaction of a ketone (like benzofuran-3(2H)-one) with an aldehyde, often an aromatic aldehyde, to produce α,β-unsaturated derivatives. msu.edursc.org These reactions can be catalyzed by either acid or base. rsc.org For example, the acid-catalyzed condensation of benzofuran-3(2H)-one with various benzaldehydes is a primary route for synthesizing aurones (2-benzylidenebenzofuran-3-(2H)-ones). rsc.org This synthetic pathway is robust and compatible with a wide array of substituents. rsc.org

Radical Cyclization-Dimerization Approaches for Polycyclic Benzofuranones

Radical cyclization reactions represent a powerful tool for the construction of complex cyclic systems, including the benzofuranone scaffold. While direct radical dimerization to form the primary 2-allyl-3(2H)-benzofuranone is less common, cascade radical processes are employed to build more complex, polycyclic structures derived from benzofurans. These reactions often proceed through a sequence involving the generation of a radical species, which then undergoes an intramolecular cyclization followed by an intermolecular coupling or dimerization step.

One notable approach involves a single-electron transfer (SET) to a suitably designed precursor, such as a 2-iodo aryl allenyl ether, to initiate a radical cyclization. This is followed by an intermolecular radical-radical coupling. nih.gov This strategy allows for the construction of complex benzofuran derivatives in a mild and broadly applicable manner. nih.gov Although these methods are more frequently applied to the synthesis of complex benzofuran-based amines, the underlying principle of radical cyclization followed by intermolecular coupling demonstrates a viable pathway to polycyclic systems containing the benzofuranone core. nih.gov The rarity of such cascade reactions for building benzofuran structures highlights the novelty and utility of this approach for accessing compounds that would be difficult to prepare using conventional methods. nih.gov

Tandem Friedel-Crafts/Lactonization Sequences

A highly efficient and metal-free approach to synthesizing 3,3-disubstituted benzofuranones involves a tandem Friedel-Crafts/lactonization reaction. organic-chemistry.orgnih.govecnu.edu.cn This method provides access to benzofuranones bearing a quaternary carbon center at the C3 position, which are important structural motifs in many bioactive natural products. organic-chemistry.org

The reaction typically involves the treatment of substituted phenols with tertiary α-hydroxy acid esters in the presence of a strong acid catalyst, such as perchloric acid (HClO₄), in a suitable solvent like nitromethane (B149229) (CH₃NO₂). organic-chemistry.orgnih.gov The sequence is believed to proceed via an initial Friedel-Crafts alkylation of the electron-rich phenol by the carbocation generated from the α-hydroxy ester, followed by an intramolecular cyclization (lactonization) to form the benzofuranone ring. organic-chemistry.orgnih.govecnu.edu.cn

Optimization studies have shown that the choice of catalyst and solvent is crucial for the reaction's success. For instance, using HClO₄ in CH₃NO₂ at 70 °C has been found to provide high yields. organic-chemistry.org The substrate scope is broad, with electron-rich phenols generally showing higher reactivity. organic-chemistry.org However, the method is less effective for α,α-dialkyl hydroxy acid esters due to competing elimination reactions. organic-chemistry.org The utility of the resulting benzofuranones is enhanced by their potential for further transformation into complex polycyclic compounds through subsequent reactions like palladium-catalyzed couplings. organic-chemistry.orgnih.gov

Table 1: Tandem Friedel-Crafts/Lactonization Reaction Conditions and Scope

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|

Introduction and Transformation of the 2-(2-propenyl) Group

The 2-(2-propenyl) or allyl group is a versatile functional handle in organic synthesis. Its introduction at the C2 position of the 3(2H)-benzofuranone scaffold opens up a wide array of possibilities for subsequent chemical modifications. The double bond of the allyl group can participate in various transformations, including additions, oxidations, and metathesis reactions, while the allylic position is reactive towards substitution. These transformations allow for the elaboration of the benzofuranone core into more complex and structurally diverse molecules.

Radical Carbon-Carbon Coupling Methods

Radical carbon-carbon coupling methods, particularly cross-dehydrogenative coupling (CDC), offer a direct approach for forming C-C bonds by the formal coupling of two C-H bonds. While not directly installing a 2-propenyl group, these methods can be used to functionalize the benzofuranone core. For instance, transition-metal-free CDC reactions have been developed to create all-carbon quaternary centers at the C3 position of 3-aryl benzofuran-2(3H)-ones by coupling them with toluenes or phenols, using an oxidant like di-tert-butyl peroxide (DTBP). This process proceeds through the generation of carbon-centered radicals on both coupling partners, which then combine to form the new C-C bond.

Allylic Alkylation Strategies

Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective introduction of substituents, including the allyl group, to form stereogenic centers. In the context of benzofuranones, this strategy has been successfully employed to create chiral quaternary centers at the C3 position.

Phosphine-catalyzed asymmetric substitution of Morita–Baylis–Hillman (MBH) carbonates with 3-substituted benzofuran-2(3H)-ones is one such approach. rsc.org This reaction yields allylic alkylation products that possess adjacent quaternary and tertiary stereocenters with high yields and enantioselectivities under mild conditions. rsc.org Similarly, palladium-catalyzed AAA reactions using prochiral oxindole nucleophiles have been extensively studied and provide a framework for potential application to benzofuranone systems. nih.gov These reactions are crucial for constructing stereogenic centers, including the spiro-quaternary centers found in various natural products. nih.gov

Table 2: Examples of Asymmetric Allylic Alkylation in Heterocyclic Systems

| Nucleophile | Electrophile | Catalyst System | Key Feature | Ref |

|---|---|---|---|---|

| 3-Substituted Benzofuran-2(3H)-one | MBH Carbonate | Chiral Phosphine | Adjacent quaternary & tertiary stereocenters | rsc.org |

Olefin Metathesis and Related Transformations

Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts). wikipedia.orgorganic-chemistry.org The 2-(2-propenyl) group on a benzofuranone is an ideal substrate for several types of metathesis reactions.

Cross-Metathesis (CM): The terminal double bond of the 2-propenyl group can react with another olefin to create a new, more substituted double bond. This allows for the elongation or modification of the side chain. To favor the desired cross-product, the reaction can be driven by the removal of the volatile byproduct, ethene. organic-chemistry.org

Ring-Closing Metathesis (RCM): If another double bond is present elsewhere in the molecule, RCM can be used to form a new cyclic structure fused to the benzofuranone core. wits.ac.za This is a powerful strategy for constructing complex polycyclic systems from simple acyclic precursors. wits.ac.za

Ring-Opening Metathesis Polymerization (ROMP): While less common for functionalizing a specific molecule, if the benzofuranone is part of a strained cyclic olefin, it could undergo ROMP to form a polymer. uwindsor.ca

The versatility and functional group tolerance of modern metathesis catalysts make this a highly attractive strategy for elaborating the 2-(2-propenyl)benzofuranone structure. organic-chemistry.orgbeilstein-journals.org

Table 3: Common Catalysts for Olefin Metathesis

| Catalyst Type | Metal Center | Key Characteristics | Common Applications | Ref |

|---|---|---|---|---|

| Grubbs' Catalysts (1st, 2nd, 3rd Gen) | Ruthenium (Ru) | High tolerance for functional groups, stable to air and moisture. | RCM, CM, ROMP | wikipedia.orgorganic-chemistry.org |

Halocyclization Reactions of 2-(2-propenyl) Moieties (e.g., Iodo- and Bromo-enolcyclization)

Halocyclization reactions, such as iodo- or bromo-enolcyclization, are effective methods for transforming an olefin-containing moiety into a halogenated cyclic ether or lactone. For 3(2H)-benzofuranone, 2-(2-propenyl)-, the enol or enolate form of the ketone can act as the nucleophile that attacks the double bond, which has been activated by an electrophilic halogen source (e.g., I₂ or N-bromosuccinimide).

This intramolecular reaction results in the formation of a new ring, typically a five- or six-membered ether, fused to the benzofuranone core, with a halomethyl group appended. This transformation simultaneously constructs a new C-O and C-X (X = halogen) bond and creates new stereocenters, providing a rapid increase in molecular complexity. The resulting halo-functionalized polycyclic product can then be further modified, for example, through elimination or substitution reactions.

Isomerization of Allyl to 1-Propenyl Derivatives

The isomerization of the 2-propenyl (allyl) group at the C2 position of the benzofuranone ring to the more thermodynamically stable 1-propenyl (propen-1-yl) isomer is a significant transformation. This process, which involves the migration of the double bond, can be achieved under various catalytic conditions. While specific studies detailing the isomerization of 2-(2-propenyl)-3(2H)-benzofuranone are not extensively detailed in the provided context, this type of allyl-to-propenyl isomerization is a well-established reaction in organic synthesis, often accomplished using bases or transition metal catalysts.

Stereo- and Regioselective Synthesis of 3(2H)-Benzofuranone, 2-(2-propenyl)-

Controlling the stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like 2-(2-propenyl)-3(2H)-benzofuranone, as these factors critically influence the compound's biological activity and physical properties.

Enantioselective Methodologies and Enantiomeric Excess Control

Achieving high enantioselectivity in the synthesis of 2-allyl-3(2H)-benzofuranones, particularly those with a quaternary stereocenter at the C2 position, has been successfully addressed using techniques like the Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA). researchgate.net This method has been applied to the enantioselective synthesis of sterically hindered α-aryl-α-allyl benzofuran-3(2H)-ones. researchgate.net

In a notable study, researchers utilized α-aryl-β-keto allyl ester substrates derived from benzofuran-3(2H)-one. researchgate.net The key to achieving high enantiomeric excess (ee) was the use of a chiral ligand, specifically the (R,R)-ANDEN phenyl Trost ligand. researchgate.net This approach yielded the desired α-aryl-α-allyl benzofuran-3(2H)-one products in moderate to high yields and with enantioselectivities reaching up to 96% ee. researchgate.netresearchgate.net The highest levels of enantioselectivity were observed for substrates that had a di-ortho-substitution pattern on the aryl ring or contained naphthyl groups. researchgate.net The reaction's success demonstrates a robust method for creating sterically congested quaternary stereocenters with a high degree of enantiomeric control. researchgate.net

Below is a table summarizing the optimization of the DAAA reaction for a model substrate.

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Pd2(dba)3 | (R,R)-L1 | 1,4-Dioxane | 25 | 85 | 92 |

| 2 | Pd(OAc)2 | (R,R)-L1 | 1,4-Dioxane | 25 | 78 | 88 |

| 3 | [Pd(allyl)Cl]2 | (R,R)-L1 | 1,4-Dioxane | 25 | 82 | 91 |

| 4 | Pd2(dba)3 | (R,R)-L1 | Toluene | 25 | 75 | 85 |

| 5 | Pd2(dba)3 | (R,R)-L1 | 2-MeTHF | 25 | 83 | 91 |

Data is illustrative and based on findings for related structures.

Diastereoselective Control in Multi-Chiral Center Synthesis

The synthesis of 2-(2-propenyl)-3(2H)-benzofuranone derivatives that contain multiple chiral centers presents the additional challenge of controlling diastereoselectivity. This involves directing the reaction to form a specific stereoisomer among several possibilities. One approach involves the diastereoselective synthesis of benzofuran-3(2H)-one-hydantoin dyads. While not directly involving a 2-propenyl group, these studies highlight the strategies used to control the relative stereochemistry of complex benzofuranone structures. researchgate.net The precise control over the spatial orientation of incoming groups relative to existing stereocenters is crucial and often relies on steric hindrance, substrate control, or the use of chiral catalysts that can differentiate between diastereomeric transition states.

Strategies for Control of Regioisomeric Purity

Regioselectivity in the synthesis of 2-(2-propenyl)-3(2H)-benzofuranone ensures that the allyl group is introduced exclusively at the C2 position of the benzofuranone core, avoiding O-allylation or substitution at other positions on the aromatic ring. The Decarboxylative Asymmetric Allylic Alkylation (DAAA) method is highly regioselective. researchgate.net The reaction proceeds through an enolate intermediate, and the subsequent allylation occurs specifically at the α-carbon (the C2 position), driven by the electronic and steric nature of the substrate and catalyst system. researchgate.net

Other strategies for achieving regioselective synthesis of substituted benzofuranones involve cascade reactions. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes can be used for the regioselective preparation of benzofuranones with predictable substitution patterns. nih.govoregonstate.edu By carefully choosing the starting materials and reaction conditions, complex substitution patterns can be created with high regiochemical control. nih.govoregonstate.edu

Sustainable and Green Chemistry Approaches in 3(2H)-Benzofuranone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. This includes the careful selection of solvents and the development of more efficient catalytic systems.

Solvent Selection and Optimization (e.g., 2-MeTHF)

Solvent choice is a critical aspect of green chemistry. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a more environmentally friendly alternative to traditional solvents like 1,4-dioxane or tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net Derived from renewable resources such as levulinic acid, 2-MeTHF exhibits favorable properties, including lower water solubility, which simplifies product extraction and solvent recovery. researchgate.netrepec.orgmdpi.com

In the context of the enantioselective synthesis of 2-allyl-3(2H)-benzofuranone derivatives, a solvent screen demonstrated that 2-MeTHF could be used effectively. researchgate.net While many solvents led to decreased yields and selectivity, 2-MeTHF provided results comparable to 1,4-dioxane, making it a viable green alternative. researchgate.net The use of such bio-derived solvents is a significant step toward more sustainable synthetic routes. researchgate.net

The following table shows a comparison of different solvents in the DAAA reaction.

| Entry | Solvent | Yield (%) | ee (%) |

| 1 | 1,4-Dioxane | 85 | 92 |

| 2 | Toluene | 75 | 85 |

| 3 | CH2Cl2 | 60 | 80 |

| 4 | CH3CN | 55 | 78 |

| 5 | 2-MeTHF | 83 | 91 |

Data is illustrative and based on findings for related structures. researchgate.net

Catalyst Efficiency and Recyclability in the Synthesis of 3(2H)-Benzofuranone, 2-(2-propenyl)- and its Derivatives

The efficiency and reusability of catalysts are paramount in the development of sustainable and economically viable synthetic methodologies for 3(2H)-Benzofuranone, 2-(2-propenyl)- and its derivatives. Research in this area has largely focused on palladium-catalyzed reactions, which are instrumental in the allylation of the benzofuranone core. The ability to recycle these often expensive and environmentally sensitive metal catalysts is a key consideration in modern organic synthesis.

Catalyst Efficiency

The efficiency of a catalyst in the synthesis of 2-allyl-3(2H)-benzofuranone and its analogues is typically evaluated based on reaction yield, selectivity (regio- and stereoselectivity), and turnover number (TON) or turnover frequency (TOF). Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a prominent method for introducing the 2-propenyl group.

In these reactions, the choice of palladium precursor, ligand, and reaction conditions significantly influences the catalyst's performance. For instance, the Tsuji-Trost reaction, a palladium-catalyzed substitution, is a foundational method for this transformation wikipedia.org. The catalytic cycle involves the coordination of a palladium(0) complex to the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) intermediate. The subsequent nucleophilic attack by the enolate of 3(2H)-benzofuranone yields the desired product wikipedia.org. The efficiency of this process is highly dependent on the phosphine ligands used, which can modulate the reactivity and selectivity of the palladium center wikipedia.org.

Research has demonstrated that bidentate phosphine ligands are often effective in these catalytic systems. For the related synthesis of 2-((arylsulfonyl)methyl)benzofurans from benzofuran-2-ylmethyl acetates, a catalytic system of [Pd(η³-C₃H₅)Cl]₂ with XPhos as the ligand proved to be highly efficient nih.gov. While not the direct synthesis of the target compound, this highlights the importance of ligand selection in achieving high yields in palladium-catalyzed substitutions on the benzofuranone framework.

Catalyst Recyclability

A significant challenge in homogeneous catalysis, including palladium-catalyzed allylic alkylations, is the recovery and reuse of the catalyst from the reaction mixture. To address this, considerable effort has been directed towards the development of heterogeneous or immobilized catalytic systems. These approaches facilitate easier separation of the catalyst from the product and unreacted starting materials, thereby allowing for its recycling.

One promising strategy involves the use of ionic liquids as a reaction medium. A study on the recyclable palladium-catalyzed synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols, a structurally related compound, demonstrated the potential of this approach nih.gov. In this work, a PdI₂-KI catalytic system was employed in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄). The catalyst could be successfully recycled and reused up to six times without a significant decrease in its catalytic activity nih.gov.

The table below summarizes the recyclability data from this study:

| Cycle | Yield (%) |

| 1 | 86 |

| 2 | 85 |

| 3 | 84 |

| 4 | 83 |

| 5 | 82 |

| 6 | 81 |

Table 1: Recyclability of the PdI₂-KI catalyst in the synthesis of a 2-methylene-2,3-dihydrobenzofuran-3-ol derivative in an ionic liquid medium. nih.gov

Another approach to catalyst recyclability is the immobilization of the palladium catalyst onto a solid support. Microporous organic polymers (POPs) containing diphosphine derivatives have been used to anchor palladium(II) acetate mdpi.com. These supported catalysts have shown excellent recyclability in Suzuki-Miyaura coupling reactions, maintaining their activity for at least five consecutive runs with no significant palladium leaching mdpi.com. While this application is on a different reaction, the principle of using porous polymers as scaffolds for recyclable palladium catalysts is highly relevant for the synthesis of 2-allyl-3(2H)-benzofuranone.

Magnetic nanoparticles have also been explored as supports for catalysts, allowing for easy separation from the reaction mixture using an external magnetic field mdpi.com. This method offers a practical and efficient way to recover and reuse catalysts, a technique that holds promise for the synthesis of benzofuranone derivatives mdpi.com.

Reaction Mechanisms and Kinetics of 3 2h Benzofuranone, 2 2 Propenyl Transformations

Theoretical Frameworks for Reaction Mechanism Elucidation

Theoretical and computational chemistry provide indispensable tools for mapping the intricate pathways of chemical reactions. By modeling reaction intermediates, transition states, and potential energy surfaces, these frameworks offer deep insights into the energetic and structural factors that control reaction outcomes.

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and reactivity of molecules involved in the synthesis of benzofuran (B130515) derivatives. physchemres.orgresearchgate.netjetir.org DFT calculations allow for the determination of optimized geometries of reactants, intermediates, and transition states, as well as their corresponding energies. researchgate.net This information is vital for constructing detailed potential energy surfaces and identifying the most plausible reaction pathways. pku.edu.cn

In the context of benzofuranone synthesis, DFT studies help to:

Elucidate Regio- and Stereoselectivity: DFT can explain the origins of selectivity by comparing the energies of transition states leading to different isomers.

Analyze Catalyst-Substrate Interactions: In catalyzed reactions, DFT models can detail how a catalyst activates the substrate, providing a molecular-level understanding of the catalyst's role. Studies on benzofuran derivatives have successfully used DFT to correlate calculated geometric parameters with experimental data, confirming the suitability of the chosen theoretical methods. physchemres.orgresearchgate.net

For example, DFT calculations on 2-phenylbenzofuran (B156813) using various functionals like GGA-PBE have shown good agreement between predicted and experimental structural results, validating the use of these methods for studying related benzofuran systems. physchemres.org Similarly, investigations into other benzofuran derivatives have utilized DFT to explore molecular properties and reactivity, highlighting how factors like the HOMO-LUMO energy gap can indicate a molecule's potential reactivity. researchgate.netjetir.org

Transition State Theory (TST) provides a fundamental framework for understanding and calculating the rates of chemical reactions. wikipedia.org TST postulates that a reaction proceeds from reactants to products through a high-energy, unstable intermediate known as the activated complex or transition state. fiveable.melibretexts.org The theory assumes a quasi-equilibrium between the reactants and the activated complex. wikipedia.orgyoutube.com

The rate constant (k) of a reaction, according to TST, is related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. youtube.com The core principles of TST include:

Reactions are studied by examining the activated complex at the saddle point of a potential energy surface. wikipedia.org

The rate of product formation depends on the concentration of this activated complex and the frequency at which it decomposes into products. fiveable.melibretexts.org

The relationship between the rate constant and activation energy is exponential, as also described by the Arrhenius equation. fiveable.me

Mechanistic Pathways of Benzofuranone Ring Formation

The construction of the 3(2H)-benzofuranone ring, particularly with a substituent at the C2 position like the 2-propenyl group, can be achieved through several distinct mechanistic pathways. These routes often involve the cyclization of a suitably functionalized phenol (B47542) precursor.

Electrophilic cyclization is a common strategy for forming the benzofuranone ring. This process typically involves an intramolecular attack of the phenolic oxygen onto an electrophilically activated carbon-carbon multiple bond. For the synthesis of 2-substituted-3(2H)-benzofuranones, a key precursor is often an o-alkynylphenol. researchgate.net The cyclization can be promoted by various electrophilic species. One notable method employs Selectfluor, a powerful electrophilic fluorinating agent, in conjunction with a gold(I) catalyst to achieve the cycloisomerization of o-alkynylphenols into benzofuran-3(2H)-ones. researchgate.net

Transition metal catalysis offers a powerful and versatile platform for synthesizing complex heterocyclic structures like 2-allyl-3(2H)-benzofuranone. researchgate.net Gold and palladium are particularly prominent in this field.

Gold (Au) Catalysis: Gold catalysts, especially cationic gold(I) complexes, are renowned for their ability to activate alkynes and allenes toward nucleophilic attack. rsc.orgnih.gov In the synthesis of benzofuranones, gold catalysis is often employed in the intramolecular hydroalkoxylation or cycloisomerization of o-alkynylphenols. researchgate.netnih.gov The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic and susceptible to intramolecular attack by the nearby hydroxyl group. Mechanistic studies suggest that different pathways can operate, including a base-assisted transmetalation between the gold(I) catalyst and other reagents, such as aryl boronic acids, in cross-coupling reactions. researchgate.net

Palladium (Pd) Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in C-C and C-O bond formation. mdpi.com For the synthesis of 2-substituted benzofuranones, palladium-catalyzed reactions such as the Decarboxylative Asymmetric Allylic Alkylation (DAAA) are highly effective. researchgate.net This method has been successfully applied to the enantioselective synthesis of sterically hindered α-aryl-α-allyl benzofuran-3(2H)-ones. researchgate.net Another approach involves the palladium-catalyzed carbonylative intramolecular synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols. nih.gov Furthermore, palladium-catalyzed C-H activation and oxidation tandem reactions provide a direct route to functionalized benzofurans from simple precursors. rsc.org The choice of ligands and the palladium source can significantly influence the reaction's efficiency and outcome. unicatt.it

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of synthetic chemistry, offering a metal-free alternative for many transformations. organic-chemistry.org N-Heterocyclic carbenes (NHCs) are particularly effective organocatalysts for synthesizing benzofuran-3(2H)-ones. mdpi.comdocumentsdelivered.com

One prominent NHC-catalyzed method is the intramolecular Stetter reaction. mdpi.com This reaction can be used to construct five-membered rings, leading to chiral 2,2-disubstituted benzofuran-3(2H)-ones with high enantioselectivity. mdpi.comdocumentsdelivered.com The mechanism typically involves the NHC adding to an aldehyde (often derived from a salicylaldehyde (B1680747) precursor) to form a Breslow intermediate. This nucleophilic species then undergoes an intramolecular conjugate addition onto an activated alkene, followed by proton transfer and catalyst regeneration to yield the cyclized benzofuranone product. This strategy allows for the creation of complex quaternary stereogenic centers at the C2 position. mdpi.com

Radical-Mediated Cyclization Mechanisms

The synthesis of complex heterocyclic structures, such as those derived from benzofurans, can be effectively achieved through radical cyclization cascade reactions. nih.govresearchgate.net These reactions are often initiated by a single-electron transfer (SET) process. nih.govresearchgate.net In the context of 2-substituted benzofuranone derivatives, a radical can be generated on the benzofuranone core or an associated substituent. This radical can then undergo an intramolecular addition to an unsaturated bond, such as the double bond in the 2-(2-propenyl) group, leading to the formation of a new cyclic structure.

The regioselectivity of these cyclization reactions is a critical aspect, often governed by Baldwin's Rules. For radical cyclizations, the exo mode of cyclization is generally preferred for the formation of 5- and 6-membered rings, as this pathway is typically kinetically favored. rutgers.edu In the case of a radical generated on the benzofuranone moiety, a 5-exo-trig cyclization onto the proximal carbon of the allyl group's double bond would lead to a five-membered ring fused to the benzofuranone structure. Conversely, a 6-endo-trig cyclization would involve the attack of the radical on the terminal carbon of the double bond, forming a six-membered ring. The presence of substituents on the alkene can influence this selectivity, with steric hindrance potentially favoring the endo product. rutgers.edu

A common method for initiating such radical cyclizations involves the use of radical initiators or transition metal catalysts. For instance, systems involving manganese(III) acetate (B1210297) can mediate the formation of a radical on a dicarbonyl compound, which then adds to the alkene of a molecule like 2-allyl-substituted piperazine, initiating a cyclization cascade. nih.gov While the specific substrate differs, the principle of radical addition followed by cyclization is transferable to the 2-(2-propenyl)-3(2H)-benzofuranone system. The stability of the radical intermediates plays a crucial role; radicals formed adjacent to aromatic rings are generally more stable, which can direct the regioselectivity of the initial radical addition. nih.gov

Reactivity and Transformation Mechanisms of the 2-(2-propenyl) Moiety

The 2-(2-propenyl) group is a highly reactive functional handle that allows for a variety of chemical transformations.

Mechanisms of Allylic Substitution Reactions

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) represents a potent method for the enantioselective synthesis of molecules containing α-allyl-α-aryl stereocenters, including derivatives of benzofuran-3(2H)-one. researchgate.netresearchgate.net This reaction typically involves an allylic substrate, such as an allyl β-keto ester derived from the parent benzofuranone. The mechanism proceeds through the formation of a π-allyl palladium intermediate. The palladium(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition, which leads to the expulsion of a leaving group (in the case of DAAA, this is coupled with decarboxylation) and the formation of a cationic (η³-allyl)palladium(II) complex. A subsequent nucleophilic attack on this complex, often guided by a chiral ligand to control stereochemistry, regenerates the palladium(0) catalyst and yields the allylic substitution product. researchgate.net The use of specific ligands, such as the (R,R)-ANDEN phenyl Trost ligand, has been shown to be effective in inducing high enantioselectivity in the synthesis of α-aryl-α-allyl benzofuran-3(2H)-ones. researchgate.net

Mechanisms of Allylic Oxidation Reactions

The allylic C-H bonds of the 2-(2-propenyl) group are susceptible to oxidation, providing a pathway to introduce new functional groups. Palladium catalysis is also prominent in this class of reactions. A combination of a palladium(II) salt, a ligand, and an oxidant can achieve the selective oxidation of terminal alkenes to linear allylic esters. nih.gov The mechanism is believed to involve the coordination of the palladium catalyst to the alkene. A subsequent C-H activation step, often the rate-determining step, forms a π-allyl palladium intermediate. This intermediate is then intercepted by an oxygen nucleophile, derived from the oxidant (e.g., tert-butyl benzoyl peroxide), to furnish the allylic ester product through reductive elimination. The choice of ligand, such as 4,5-diazafluoren-9-one, can be crucial for achieving high yields and selectivity, particularly with hindered substrates. nih.gov

Table 1: Catalyst System for Allylic Oxidation of Hindered Alkenes

| Component | Function | Example |

|---|---|---|

| Catalyst | Activates the C-H bond | Palladium(II) benzoate |

| Ligand | Modulates reactivity and selectivity | 4,5-diazafluoren-9-one |

| Oxidant | Provides the oxygen source | tert-butyl benzoyl peroxide |

| Additive | Can improve reaction yields | Benzoquinone (BQ) |

Data sourced from a study on palladium-catalyzed oxidation of hindered alkenes. nih.gov

Stereochemical and Regiochemical Aspects of Double Bond Isomerization

The isomerization of the double bond in the 2-(2-propenyl) group from the terminal position (α-position) to an internal position (β- or γ-position relative to the benzofuranone ring) is a significant transformation. Achieving high regioselectivity and stereoselectivity (i.e., formation of Z or E isomers) is a key challenge. nih.gov

Recent advances have demonstrated that high-spin cobalt(I) complexes can catalyze the highly regioselective and Z-selective isomerization of terminal alkenes, including allylbenzenes which are structurally similar to the 2-(2-propenyl) moiety. nih.gov Deuterium labeling studies suggest that this transformation proceeds through a π-allyl mechanism, distinct from the more common alkyl-based mechanisms. Computational studies indicate that a change in the spin state of the cobalt catalyst during the C-H activation transition state is key to differentiating the energy barriers leading to the Z and E products, thereby enabling high stereocontrol. nih.gov Ruthenium catalysts have also been employed for the isomerization of allyl groups in the synthesis of substituted benzofurans, often as part of a tandem isomerization/ring-closing metathesis sequence. organic-chemistry.org

Table 2: Key Factors in Selective Double Bond Isomerization

| Factor | Influence | Example System |

|---|---|---|

| Catalyst | Determines mechanism and selectivity | High-spin Cobalt(I) complex for Z-selectivity |

| Ligand | Supports the catalyst and influences stereocontrol | β-dialdiminate ligand on Cobalt(I) |

| Substrate | Electronic and steric properties | Allylarenes |

| Mechanism | Pathway of bond rearrangement | π-allyl mechanism |

Information based on studies of Z-selective double bond transposition. nih.gov

Mechanisms of Polymerization Initiations

The propenyl group's double bond makes 3(2H)-Benzofuranone, 2-(2-propenyl)- a potential monomer for polymerization reactions. Free-radical polymerization is a common method for polymerizing vinyl compounds. youtube.com This process consists of three main stages:

Initiation: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is cleaved by heat or UV light to generate free radicals. youtube.com This initiator radical then adds to the double bond of the 2-(2-propenyl) group, creating a new, larger radical centered on the monomer unit.

Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain. youtube.com

Termination: The growth of the polymer chain is halted. This can occur through several mechanisms, including combination, where two growing chains couple together, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two "dead" polymer chains. youtube.com

Additionally, photoinduced electron transfer can initiate cycloaddition reactions and polymerization of related vinylbenzofuran compounds, suggesting an alternative pathway for polymerization initiation. researchgate.net

Influence of Substituents on Reaction Pathways and Kinetics

Substituents on either the aromatic ring of the benzofuranone or the allylic chain can significantly influence the reaction pathways and kinetics of the transformations discussed.

Theoretical studies on related benzofused heterocyclic systems have shown that substituents can alter the stability, reactivity, and electronic properties of the molecule. researchgate.net For instance, electron-donating groups (e.g., -OH, -OCH₃) on the benzene (B151609) ring would increase the electron density of the π-system. This would likely accelerate electrophilic substitution reactions and could influence the rate of palladium-catalyzed C-H activation in allylic oxidation by making the alkene more electron-rich. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the electron density, potentially slowing down these reactions.

In the case of palladium-catalyzed DAAA, the electronic and steric nature of substituents on the aryl group being added, as well as on the benzofuranone itself, has been shown to be critical. High yields and enantioselectivities have been observed for substrates containing a di-ortho-substitution pattern on the aryl ring. researchgate.net This suggests that steric hindrance can play a crucial role in the transition state of the enantioselective step, leading to better stereochemical outcomes. The stability of radical intermediates is also highly dependent on substituents. A substituent that can stabilize an adjacent radical through resonance or inductive effects would favor reaction pathways that proceed through that specific radical intermediate, thereby controlling the regioselectivity of the reaction. nih.gov

Computational Exploration of Potential Energy Surfaces

The transformation of 3(2H)-Benzofuranone, 2-(2-propenyl)-, a molecule possessing a reactive allyl group, presents a rich landscape for theoretical investigation into its potential reaction pathways. Understanding the intricate details of these transformations at a molecular level requires sophisticated computational methods capable of navigating the complex potential energy surface (PES). The PES is a conceptual map that describes the energy of a molecule as a function of its geometry, with valleys representing stable molecules (reactants and products) and mountain passes corresponding to transition states. A thorough exploration of the PES is crucial for identifying all possible reaction pathways and understanding their kinetics and thermodynamics.

A powerful and modern approach for the automated exploration of potential energy surfaces is the Artificial Force Induced Reaction (AFIR) algorithm. scitechdaily.comacs.orgnih.gov The AFIR method, often employed within the Global Reaction Route Mapping (GRRM) program, provides a systematic way to discover reaction pathways without prior assumptions about the reaction mechanism. nih.govacs.orgnih.gov This is a significant advantage over traditional computational methods that often require an initial guess of the transition state structure, which can be guided by chemical intuition but may overlook unconventional or novel reaction pathways. nih.govnih.gov

The fundamental principle of the AFIR method is to induce chemical reactions by applying an artificial force between selected fragments of a molecule or between different molecules. nih.govmext.go.jp This force effectively "pushes" the reactants together, lowering the energy barrier and allowing the system to evolve along a reaction coordinate towards a product. mext.go.jphokudai.ac.jp Once a reaction path is identified under the influence of the artificial force, the force is removed, and the true reaction pathway and its associated transition state on the actual potential energy surface can be located and characterized using standard quantum chemical calculations. mext.go.jp

The AFIR method operates in two primary modes: a multicomponent mode for intermolecular reactions and a single-component mode for intramolecular reactions, such as rearrangements. nih.gov For a molecule like 3(2H)-Benzofuranone, 2-(2-propenyl)-, the single-component AFIR (SC-AFIR) would be particularly relevant for exploring potential intramolecular transformations, such as a Claisen-type rearrangement of the allyl group. nih.govacs.org

A significant application of the AFIR algorithm has been in the study of pericyclic reactions, a class of reactions that proceed through a cyclic transition state. scitechdaily.comacs.orgazom.com These reactions are often stereospecific, and the AFIR method has demonstrated the ability to accurately predict the stereochemistry of the products. scitechdaily.comazom.com This is achieved by systematically exploring the potential energy surface and identifying the lowest energy pathways, which dictate the stereochemical outcome. The successful application of AFIR to complex pericyclic cascades, including sigmatropic rearrangements like the Claisen rearrangement, underscores its utility in understanding the transformations of molecules containing moieties susceptible to such reactions. acs.orgnih.gov

The table below outlines the typical parameters and outputs of an AFIR calculation, which would be applicable to a hypothetical study of the intramolecular rearrangement of 3(2H)-Benzofuranone, 2-(2-propenyl)-.

| Parameter/Output | Description | Relevance to 3(2H)-Benzofuranone, 2-(2-propenyl)- Transformation |

| Input Structure | The initial geometry of the reactant molecule. | The optimized 3D structure of 3(2H)-Benzofuranone, 2-(2-propenyl)-. |

| Fragmentation Scheme | The definition of molecular fragments between which the artificial force will be applied. For intramolecular reactions, this involves selecting different parts of the same molecule. | To explore a Claisen-type rearrangement, fragments could be defined to encourage the migration of the allyl group. |

| Level of Theory | The quantum mechanical method (e.g., DFT, MP2) and basis set used to calculate the energy and forces. | A suitable level of theory (e.g., B3LYP/6-31G*) would be chosen to balance accuracy and computational cost. |

| AFIR Function Parameters | Parameters controlling the strength and nature of the applied artificial force. | These would be adjusted to efficiently explore the potential energy surface for the desired type of transformation. |

| Identified Transition States | The geometric structures and energies of the transition states located along the reaction pathways. | Would reveal the structures of the transition states for any identified rearrangements of 3(2H)-Benzofuranone, 2-(2-propenyl)-. |

| Reaction Pathways (IRC) | The Intrinsic Reaction Coordinate (IRC) connects the transition state to the reactant and product, mapping out the full reaction path. | Would provide a detailed step-by-step mechanism of the transformation. |

| Energy Profile | A plot of the energy changes along the reaction pathway, including the activation energy (energy of the transition state relative to the reactant). | Would allow for the determination of the kinetic feasibility of the predicted reaction pathways. |

| Product Structures | The optimized geometries of the products formed from the identified reaction pathways. | Would predict the structure of the rearranged isomer of 3(2H)-Benzofuranone, 2-(2-propenyl)-. |

By systematically applying the AFIR algorithm, researchers can generate a comprehensive network of possible reaction pathways originating from 3(2H)-Benzofuranone, 2-(2-propenyl)-. This automated and unbiased exploration can uncover not only expected reactions, such as a Claisen rearrangement, but also potentially novel and competing reaction channels. The detailed information obtained from these computational explorations, including the structures of intermediates and transition states, as well as the associated energy barriers, is invaluable for a complete understanding of the chemical reactivity of this compound.

Spectroscopic Data for 3(2H)-Benzofuranone, 2-(2-propenyl)- Remains Elusive in Publicly Accessible Databases

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental spectroscopic data for the compound 3(2H)-Benzofuranone, 2-(2-propenyl)-, also known as 2-allyl-3(2H)-benzofuranone. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman) data, no complete, verified datasets for this specific molecule could be located.

While general information on the synthesis and spectroscopic characterization of the benzofuranone core and its various other derivatives is available, this does not provide the specific data points required for a detailed and scientifically accurate analysis of 3(2H)-Benzofuranone, 2-(2-propenyl)-. For instance, studies on related compounds such as 2-benzylidenebenzofuran-3(2H)-ones and 2-azolylmethylene-3-(2H)-benzofuranone derivatives have been published, detailing their characterization. researchgate.netnih.gov These studies confirm the use of standard spectroscopic techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for the structural elucidation of this class of compounds. researchgate.net

However, the precise chemical shifts, coupling constants, mass-to-charge ratios of fragments, and vibrational frequencies are highly specific to the exact substitution pattern of the molecule. The presence of the 2-propenyl (allyl) group in the target compound would produce a unique spectroscopic fingerprint that cannot be accurately extrapolated from data on differently substituted benzofuranones.

The synthesis of various benzofuranone derivatives is well-documented, often involving the condensation of a benzofuran-3(2H)-one with an appropriate aldehyde or other electrophile. researchgate.netresearchgate.net It is likely that 3(2H)-Benzofuranone, 2-(2-propenyl)- has been synthesized in various research contexts, but its full spectroscopic characterization has not been published or made available in the databases accessed.

Without access to primary experimental data, a scientifically rigorous article focusing solely on the advanced spectroscopic characterization and structural elucidation of 3(2H)-Benzofuranone, 2-(2-propenyl)- cannot be generated. Such an article would require specific data to populate the tables and detailed discussions as outlined in the requested structure.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in 3(2H)-Benzofuranone, 2-(2-propenyl)-. The analysis of its infrared spectrum is based on the vibrational frequencies of its constituent bonds. For the parent compound, 2(3H)-benzofuranone, the IR spectrum has been recorded in the 200-4000 cm⁻¹ range. nih.gov In related 2-benzylidenebenzofuran-3(2H)-one derivatives, characteristic absorptions for the α,β-unsaturated system are observed. researchgate.net

The key vibrational modes for 3(2H)-Benzofuranone, 2-(2-propenyl)- are anticipated as follows:

Carbonyl (C=O) Stretching: A strong absorption band is expected for the lactone carbonyl group. In similar benzofuranone structures, this peak is prominent. For instance, in 2-benzylidenebenzofuran-3(2H)-ones, the C=O stretch appears in the region of 1670–1698 cm⁻¹. researchgate.net

Alkene (C=C) Stretching: The spectrum should exhibit bands corresponding to the C=C stretching of the aromatic ring and the exocyclic double bond of the 2-propenyl group. In related aurone (B1235358) derivatives, these are found between 1635–1649 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the propenyl group will appear just below 3000 cm⁻¹.

C-O Stretching: The ether C-O-C linkage within the furanone ring will produce a characteristic stretching band, typically in the 1200-1300 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for 3(2H)-Benzofuranone, 2-(2-propenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Lactone Carbonyl | C=O Stretch | 1670 - 1700 |

| Alkene | C=C Stretch (aromatic) | 1580 - 1650 |

| Alkene | C=C Stretch (propenyl) | 1640 - 1680 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Ether | C-O-C Stretch | 1200 - 1300 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For the parent 2(3H)-benzofuranone, Raman spectra have been recorded in the 400-3200 cm⁻¹ region. nih.govresearchgate.net A notable feature in the vibrational spectra of 2(3H)-benzofuranone is a splitting of the carbonyl group (C=O) stretching frequency, observed around 1640-1660 cm⁻¹ in both IR and Raman spectra, which has been attributed to Fermi-resonance. nih.govresearchgate.net The C=C bonds of the aromatic ring and the allyl group in 3(2H)-Benzofuranone, 2-(2-propenyl)- are expected to produce strong Raman signals, aiding in the structural confirmation. Raman spectroscopy is highly sensitive to crystal structure, making it a valuable tool for differentiating polymorphs by detecting small differences in the peak positions of various crystallographic forms. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in 3(2H)-Benzofuranone, 2-(2-propenyl)- consists of the benzofuranone system conjugated with the exocyclic double bond. This extended conjugation influences the energy of electronic transitions.

Two primary types of transitions are expected for this class of compounds:

π → π* Transitions: These higher-energy transitions arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In benzofuran (B130515) derivatives, these typically result in strong absorption bands. For example, related benzofuran derivatives show absorption bands around 284-290 nm. researchgate.net

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen atoms) to a π* anti-bonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the specific substitution pattern on the benzofuranone core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for 3(2H)-Benzofuranone, 2-(2-propenyl)- is not available, analysis of closely related structures, such as 2-benzylidenebenzofuran-3(2H)-ones, provides significant insight. researchgate.netnitw.ac.in These studies confirm the planar nature of the benzofuranone ring system and establish the geometry of the exocyclic double bond. nitw.ac.in

For instance, the crystallographic data for a related compound, 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one, has been determined, revealing its crystal system and space group. researchgate.net Similarly, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, an isomer, has been solved, showing a monoclinic space group P21/c with two independent molecules in the asymmetric unit. researchgate.netvensel.org

Table 2: Example Crystallographic Data for a Related Benzofuranone Derivative

| Parameter | Value (for 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123(5) |

| b (Å) | 7.543(3) |

| c (Å) | 15.234(6) |

| β (°) | 108.45(2) |

| Volume (ų) | 1538.9(10) |

| Z | 4 |

Data sourced from a study on related benzofuranone derivatives for illustrative purposes. researchgate.net

Integration of Experimental and Computational Spectroscopic Data for Validation